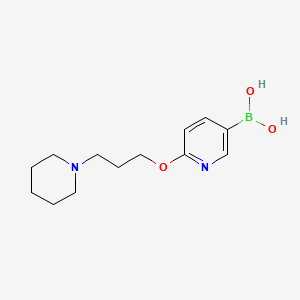
(6-(3-(Piperidin-1-yl)propoxy)pyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
B-[6-[3-(1-Piperidinyl)propoxy]-3-pyridinyl]boronic acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a piperidine moiety via a propoxy linker. Boronic acids are known for their versatility in forming carbon-carbon bonds, making them valuable intermediates in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of B-[6-[3-(1-Piperidinyl)propoxy]-3-pyridinyl]boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide. The general reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent. The reaction is usually carried out under mild conditions, making it suitable for a wide range of substrates .
Industrial Production Methods
Industrial production of boronic acids often involves the electrophilic trapping of an organometallic reagent with a boric ester. This method is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Chemical Reactions Analysis
Types of Reactions
B-[6-[3-(1-Piperidinyl)propoxy]-3-pyridinyl]boronic acid can undergo various types of chemical reactions, including:
Oxidation: Conversion to boronic esters or alcohols.
Reduction: Formation of boranes.
Substitution: Participation in cross-coupling reactions like Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Commonly uses reducing agents like lithium aluminum hydride.
Substitution: Utilizes palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products
The major products formed from these reactions include various boronic esters, boranes, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
B-[6-[3-(1-Piperidinyl)propoxy]-3-pyridinyl]boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which B-[6-[3-(1-Piperidinyl)propoxy]-3-pyridinyl]boronic acid exerts its effects involves the formation of stable complexes with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is particularly useful in the inhibition of enzymes that contain active site serine residues, such as proteases .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
B-[6-[3-(1-Piperidinyl)propoxy]-3-pyridinyl]boronic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidine moiety enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C13H21BN2O3 |
|---|---|
Molecular Weight |
264.13 g/mol |
IUPAC Name |
[6-(3-piperidin-1-ylpropoxy)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C13H21BN2O3/c17-14(18)12-5-6-13(15-11-12)19-10-4-9-16-7-2-1-3-8-16/h5-6,11,17-18H,1-4,7-10H2 |
InChI Key |
ROJCOPSYNWIVKF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=C1)OCCCN2CCCCC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















